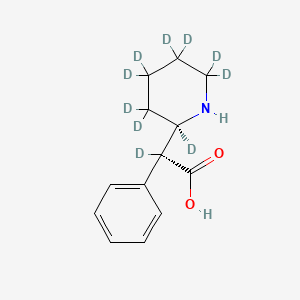

D-erythro-Ritalinic acid-d10

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

229.34 g/mol |

IUPAC Name |

(2S)-2-deuterio-2-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1/i4D2,5D2,8D2,9D2,11D,12D |

InChI Key |

INGSNVSERUZOAK-JYSMQZNSSA-N |

Isomeric SMILES |

[2H][C@@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of D-erythro-Ritalinic Acid-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-Ritalinic acid-d10 is a deuterated, isotopically labeled form of the erythro diastereomer of ritalinic acid. Ritalinic acid is the primary and inactive metabolite of methylphenidate, a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] The d-threo enantiomer of methylphenidate is the pharmacologically active component.[4][5] Isotopically labeled internal standards, such as this compound, are crucial for quantitative bioanalytical assays using mass spectrometry (e.g., LC-MS/MS) to study the pharmacokinetics, metabolism, and excretion of methylphenidate and its metabolites.[6][7][8][9] This guide outlines a potential pathway for the synthesis and purification of this compound.

Synthesis Pathway Overview

The synthesis of this compound can be conceptualized as a multi-step process involving the synthesis of a deuterated precursor, followed by chemical reactions to form the ritalinic acid structure, and finally, chiral resolution to isolate the desired D-erythro isomer.

Caption: High-level overview of the synthesis and purification workflow for this compound.

Experimental Protocols

Synthesis of (±)-threo/erythro-Ritalinic Acid-d10

The synthesis of the deuterated ritalinic acid backbone can be achieved through various organic synthesis routes. One plausible approach involves the use of deuterated starting materials. The synthesis often results in a mixture of threo and erythro diastereomers.[10]

Protocol: Hydrolysis of Deuterated Methylphenidate Analog

This method involves the synthesis of deuterated methylphenidate followed by hydrolysis to ritalinic acid.

-

Synthesis of (±)-threo/erythro-Methylphenidate-d10: A detailed synthesis of deuterated methylphenidate would be the initial step. This can be complex, potentially involving the use of deuterated piperidine.

-

Hydrolysis:

-

Dissolve the synthesized (±)-threo/erythro-Methylphenidate-d10 in a mixture of methanol and tetrahydrofuran.[11]

-

Add an aqueous solution of sodium hydroxide (1N) and stir the mixture at room temperature for several hours (e.g., 3 hours).[11]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, adjust the pH to approximately 3 with hydrochloric acid.[11]

-

Extract the product with an organic solvent such as ethyl acetate.[11]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (±)-threo/erythro-Ritalinic acid-d10.[11]

-

Chiral Resolution and Purification

The critical step to obtain the desired D-erythro isomer is chiral resolution. This process separates the different stereoisomers from the synthesized mixture. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective method.[12][13]

Protocol: Chiral HPLC Purification

-

Column Selection: An α1-acid glycoprotein column is a suitable choice for the chiral separation of ritalinic acid enantiomers.[13]

-

Mobile Phase Preparation: A typical mobile phase consists of 10 mM ammonium formate with 0.4% isopropanol, with the pH adjusted to 5.4 using formic acid.[8]

-

Chromatographic Conditions:

-

Equilibrate the column with the mobile phase.[8]

-

Dissolve the crude ritalinic acid-d10 mixture in a suitable solvent (e.g., the mobile phase).

-

Inject the sample onto the HPLC system.

-

Perform an isocratic elution at a flow rate of approximately 0.6 mL/min.[8]

-

Maintain the column temperature at 25°C.[8]

-

-

Fraction Collection: Collect the fractions corresponding to the this compound peak, as determined by a UV detector (e.g., at 220 nm) and confirmed by mass spectrometry.[13]

-

Post-Purification: Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified product.

Caption: Workflow for the purification of this compound using chiral HPLC.

Data Presentation

The following tables summarize typical quantitative data associated with the analysis and purification of ritalinic acid and its analogs.

Table 1: Analytical Method Parameters for Ritalinic Acid Quantification

| Parameter | Value | Reference |

| Analytical Technique | LC-MS/MS | [8][14] |

| Linear Range | 0.5 - 500 ng/mL | [8][14] |

| Limit of Detection (LOD) | 0.5 ng/mL | [14] |

| Limit of Quantification (LOQ) | 0.5 ng/mL | [8][14] |

| Bias | -4.8% to -12.7% | [14] |

| Within-run Precision | ±12.5% | [14] |

| Extraction Recovery | >79% | [14] |

Table 2: Chiral HPLC Separation Parameters

| Parameter | Condition | Reference |

| Column | Chiral-AGP (100 x 4.0mm, 5 µm) | [8] |

| Mobile Phase | 10 mM ammonium formate, 0.4% isopropanol (pH 5.4) | [8] |

| Flow Rate | 0.6 mL/min | [8] |

| Column Temperature | 25°C | [8] |

| Injection Volume | 20 µL | [8] |

| Detection | UV at 220 nm / Mass Spectrometry | [8][13] |

Concluding Remarks

The synthesis and purification of this compound present a significant challenge due to the need for stereospecific control and isotopic labeling. The proposed methodology, combining a general synthesis of deuterated ritalinic acid with a robust chiral HPLC purification, offers a viable pathway for obtaining this valuable analytical standard. Researchers should optimize the described conditions based on their specific laboratory setup and available instrumentation. The successful synthesis and purification of this compound will enable more accurate and reliable quantification of methylphenidate and its metabolites in complex biological matrices.

References

- 1. (±)-threo-Ritalinic acid-D10 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. (±)-threo-Ritalinic acid-D10 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. Ritalinic acid - Wikipedia [en.wikipedia.org]

- 4. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ritalinic acid in urine: Impact of age and dose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. NSTL回溯数据服务平台 [archive.nstl.gov.cn]

- 11. Ritalinic acid synthesis - chemicalbook [chemicalbook.com]

- 12. harvest.usask.ca [harvest.usask.ca]

- 13. Enantioselective Analysis of Ritalinic Acids in Biological Samples by Using a Protein-Based Chiral Stationary Phase | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Characterization of D-erythro-Ritalinic acid-d10 by NMR and mass spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical characterization of D-erythro-Ritalinic acid-d10, a deuterated isotopologue of a metabolite of methylphenidate. The information herein is intended to support research, forensic analysis, and drug development activities.

Introduction

This compound is the deuterium-labeled form of D-erythro-ritalinic acid, a metabolite of the erythro isomer of methylphenidate. While the threo-isomers of methylphenidate are the pharmacologically active components, the study of all isomers and their metabolites is crucial for comprehensive pharmacokinetic and metabolic profiling, as well as for forensic identification. Deuterated standards, such as this compound, are essential internal standards for quantitative analysis by mass spectrometry, providing high accuracy and precision in bioanalytical methods.

This guide outlines the key analytical techniques for the characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₃H₇D₁₀NO₂ |

| Molecular Weight | 229.34 g/mol |

| Stereochemistry | D-erythro |

| Deuterium Labeling | d10 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For this compound, ¹H and ¹³C NMR would be utilized to confirm its identity and isotopic purity.

Note: Specific experimental NMR data for this compound is not publicly available. The following data is predicted based on the known spectra of related, non-deuterated compounds such as (±)-erythro-methylphenidate[1]. The deuteration at 10 positions will lead to the absence of corresponding signals in the ¹H NMR spectrum and subtle isotopic shifts in the ¹³C NMR spectrum.

Predicted ¹H NMR Data (Reference: (±)-erythro-methylphenidate)

Due to the d10 labeling on the piperidine ring and adjacent positions, it is expected that all proton signals corresponding to the piperidine ring and the α-carbon to the phenyl ring will be absent in the ¹H NMR spectrum of this compound. The remaining signals would be from the phenyl group.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.23-7.44 | m | Phenyl-H |

Predicted ¹³C NMR Data (Reference: (±)-erythro-methylphenidate)[1]

| Chemical Shift (ppm) | Assignment |

| 172.8 | C=O (Carboxylic acid) |

| 135.7 | Phenyl-C (quaternary) |

| 128.9 | Phenyl-CH |

| 128.6 | Phenyl-CH |

| 127.9 | Phenyl-CH |

| 58.9 | CH-Ph |

| 46.7 | CH-Piperidine |

| 30.7 | CH₂-Piperidine |

| 25.3 | CH₂-Piperidine |

| 24.2 | CH₂-Piperidine |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of this compound, which is particularly important for its use as an internal standard.

Note: Detailed experimental mass spectra for this compound are not widely published. The expected fragmentation pattern is inferred from the general fragmentation of ritalinic acid and related compounds.

Expected Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Parent Ion [M+H]⁺ | m/z 230.3 |

| Major Fragment Ions | Expected fragments would arise from the loss of the carboxylic acid group, and fragmentation of the piperidine ring. A common transition for Ritalinic Acid-d10 is m/z 230.2 -> 93.1. |

Experimental Protocols

NMR Spectroscopy Protocol (General)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

LC-MS/MS Protocol (General)

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare working solutions by diluting the stock solution.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., UPLC-Triple Quadrupole MS).

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transition (example): 230.2 → 93.1 (precursor ion → product ion).

-

Collision Energy: Optimize for the specific instrument and compound.

-

-

Data Analysis: Use the instrument's software to analyze the chromatograms and mass spectra.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis, characterization, and application of this compound.

Conclusion

References

A Technical Guide to the Pharmacokinetics of Methylphenidate Isomers in Preclinical Models

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methylphenidate (MPH) is a chiral compound with two stereogenic centers, resulting in four stereoisomers: d-threo-methylphenidate (d-MPH), l-threo-methylphenidate (l-MPH), and their corresponding erythro isomers. The therapeutic effects of MPH, widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD), are primarily attributed to the d-threo enantiomer.[1][2] Commercial formulations predominantly consist of a racemic mixture of d,l-threo-MPH.[3] The erythro isomers have been associated with toxic effects and are generally eliminated from pharmaceutical preparations.[1] Consequently, preclinical pharmacokinetic research has overwhelmingly focused on the threo isomers. This guide provides an in-depth summary of the available pharmacokinetic data for methylphenidate isomers in preclinical models, details the experimental protocols used in these studies, and visualizes key metabolic and experimental processes. A significant data gap exists concerning the erythro isomers, and this document reflects that disparity.

Pharmacokinetics of threo-Methylphenidate Isomers

The majority of preclinical research has centered on the d- and l-threo isomers, revealing significant enantioselective differences in their pharmacokinetic profiles. The d-threo isomer consistently shows higher plasma concentrations and a longer half-life compared to the l-threo isomer, which is rapidly metabolized.[4][5]

Quantitative Data in Preclinical Models

The following tables summarize key pharmacokinetic parameters for d- and l-threo-methylphenidate across various preclinical models.

Table 1: Pharmacokinetic Parameters of Methylphenidate Isomers in Rats

| Dose & Route | Isomer | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) | Preclinical Model | Reference |

| 4/10 mg/kg oral | d-MPH | ~5-6 | ~2-4 | N/A | N/A | Rat | [6] |

| 4/10 mg/kg oral | l-MPH | < 5 | ~1-2 | N/A | N/A | Rat | [6] |

| 30/60 mg/kg oral | d-MPH | ~20 | ~4 | N/A | N/A | Rat | [6][7] |

| 30/60 mg/kg oral | l-MPH | ~10 | ~2 | N/A | N/A | Rat | [6][7] |

| 2.5 mg/kg IV | (+)-MPD | N/A | < 0.25 | N/A | N/A | Rat | [8] |

| 2.5 mg/kg IV | (-)-MPD | N/A | < 0.25 | N/A | N/A | Rat | [8] |

| N/A | MPH | N/A | N/A | Bioavailability: 19% | N/A | Rat | [9] |

Note: The 4/10 mg/kg and 30/60 mg/kg oral doses represent a dual-dosage drinking paradigm where the lower dose was administered in the first hour, followed by the higher dose for the subsequent 7 hours to mimic clinical delivery profiles.[6][7]

Table 2: Pharmacokinetic Parameters of Methylphenidate Isomers in Mice

| Dose & Route | Isomer | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) | Preclinical Model | Reference |

| 5 mg/kg IP | d-MPH | ~250 (Maternal Brain) | 0.08 & 1.0 | 201.5 | ~1.0 (Maternal Brain) | Pregnant Mouse | [10] |

| 5 mg/kg IP | l-MPH | ~125 (Maternal Brain) | 0.08 | 58.7 | ~0.5 (Maternal Brain) | Pregnant Mouse | [10] |

| 5 mg/kg IP | d-MPH | ~75 (Fetal Brain) | 0.5 | 93.8 | ~1.0 (Fetal Brain) | Pregnant Mouse | [10] |

| 5 mg/kg IP | l-MPH | ~30 (Fetal Brain) | 0.17 | 30.7 | ~0.5 (Fetal Brain) | Pregnant Mouse | [10] |

Table 3: Pharmacokinetic Parameters of Methylphenidate Isomers in Monkeys

| Dose & Route | Isomer | Cmax (ng/mL) | Tmax (hr) | t½ (hr) | Preclinical Model | Reference |

| 0.15-0.60 mg/kg oral | MPH | ~16 | N/A | 1.79 | Monkey | [11] |

| N/A | MPH | N/A | N/A | Bioavailability: 22% | Monkey | [9] |

Pharmacokinetics of erythro-Methylphenidate Isomers

There is a pronounced lack of quantitative pharmacokinetic data for the erythro isomers of methylphenidate in preclinical models. Research has established that the therapeutic activity resides in the threo-isomers, particularly d-threo-MPH.[1] The erythro-isomers are often cited as producing toxic effects and were eliminated from the initial commercial formulations of the drug.[1][2] This historical decision has directed subsequent research, including preclinical pharmacokinetic studies, almost exclusively toward the threo-isomers.

Metabolism of Methylphenidate

The primary metabolic pathway for methylphenidate is de-esterification by carboxylesterase 1 (CES1), which is primarily expressed in the liver, to its inactive metabolite, ritalinic acid.[4][5] This process is highly stereoselective, with a strong preference for the l-threo-isomer.[4][5] This preferential metabolism results in significantly lower plasma concentrations and a shorter half-life for l-MPH compared to d-MPH.[4] Minor metabolic pathways include microsomal oxidation to 6-oxo-methylphenidate and aromatic hydroxylation to p-hydroxy-methylphenidate.[4][5] There is no evidence of metabolic conversion between the d- and l-isomers.[4]

Experimental Protocols & Methodologies

The methodologies employed in preclinical pharmacokinetic studies of methylphenidate are crucial for interpreting the resulting data. Below are summaries of typical protocols cited in this guide.

Example Protocol: Oral Dosing in Rats (Thanos et al., 2015)

-

Animal Model : Male Sprague-Dawley rats, individually housed in a temperature- and humidity-controlled room on a reverse 12-hour light cycle.[6]

-

Dosing Regimen : A dual-dosage drinking paradigm was used to mimic clinical drug delivery.[6][7] For the "LD" group, rats received 4 mg/kg MPH in their drinking water for the first hour of access, followed by 10 mg/kg for the remaining 7 hours.[6][7] For the "HD" group, doses were 30 mg/kg and 60 mg/kg, respectively.[6][7] Solutions were calculated daily based on each animal's weight and fluid consumption.[6]

-

Sample Collection : Blood samples were collected at multiple time points between 1 and 10 hours after the initiation of drinking.[6]

-

Analytical Method : Plasma was assayed for both d- and l-isomers of methylphenidate, though the specific analytical technique (e.g., LC-MS/MS) is not detailed in the abstract.[6]

Example Protocol: Intraperitoneal Dosing in Pregnant Mice (Acas-Diego et al., 2018)

-

Animal Model : Pregnant CD-1 mice at 18 days of gestation.[10]

-

Dosing Regimen : A single intraperitoneal (IP) injection of 5 mg/kg d,l-threo-methylphenidate.[10]

-

Sample Collection : Maternal plasma, placenta, and maternal and fetal brain tissues were collected at 1, 5, 10, 30, 60, and 120 minutes post-injection.[10]

-

Analytical Method : Methylphenidate was extracted from tissues using solid-phase extraction (SPE).[10] The concentrations of d- and l-enantiomers were then determined using liquid chromatography-mass spectrometry (LC-MS).[10]

General Analytical Methodology: Enantioselective Analysis

Accurate quantification of individual methylphenidate isomers requires a chiral analytical method.

-

Sample Preparation : Biological samples (plasma, blood, tissue homogenates) are typically prepared using protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances.[1][10][12]

-

Chromatographic Separation : High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for analysis.[12][13] Enantioselective separation is achieved using a chiral column, such as a Chirobiotic V2 column.[12]

-

Detection : A diode array detector (DAD/UV) or, more commonly, a mass spectrometer is used for sensitive and specific detection and quantification of each isomer.[12][13] Deuterated internal standards are often employed to ensure accuracy.[11][14]

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride after single doses of d-threo-methylphenidate hydrochloride and d,l-threo-methylphenidate hydrochloride in a double-blind, placebo-controlled, crossover laboratory school study in children with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of methylphenidate enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of methylphenidate in man, rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetic profile of methylphenidate use in pregnancy: A study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sphinxsai.com [sphinxsai.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathway of D-erythro-Ritalinic Acid from Methylphenidate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of methylphenidate, focusing on its conversion to ritalinic acid. It is important to note that the therapeutically administered and most studied form of methylphenidate is the threo-diastereomer. The formation of erythro-ritalinic acid is not a primary metabolic route from the therapeutic formulation of methylphenidate. This guide will focus on the well-documented metabolism of the threo-isomers and will clarify the stereochemical aspects.

Introduction

Methylphenidate (MPH) is a psychostimulant medication widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] It is a chiral compound with two stereocenters, existing as four stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. Commercial formulations of methylphenidate are typically a racemic mixture of d- and l-threo-methylphenidate.[1][2][3] The pharmacological activity is primarily attributed to the d-threo-enantiomer.[3][4][5] The metabolism of methylphenidate is extensive and stereoselective, with the primary pathway being hydrolysis to its inactive metabolite, ritalinic acid (RA).[2][6][7]

The Primary Metabolic Pathway: Hydrolysis to Ritalinic Acid

The main metabolic transformation of methylphenidate is the de-esterification to its corresponding carboxylic acid, ritalinic acid. This reaction is catalyzed by Carboxylesterase 1 (CES1) , specifically the CES1A1 isoenzyme, which is predominantly expressed in the liver.[2][3][7][8] This metabolic step is a crucial detoxification pathway, as ritalinic acid is pharmacologically inactive.[6]

Stereoselectivity of Metabolism

The hydrolysis of methylphenidate by CES1A1 is highly stereoselective. The l-threo-enantiomer of methylphenidate is metabolized at a significantly faster rate than the d-threo-enantiomer.[2][3][8] This results in a much higher plasma concentration and longer half-life of the pharmacologically active d-threo-methylphenidate.[1] The catalytic efficiency (kcat/Km) of CES1A1 is approximately 6-7 times greater for l-threo-methylphenidate compared to d-threo-methylphenidate.[8]

Minor Metabolic Pathways

While hydrolysis to ritalinic acid accounts for the majority of methylphenidate metabolism (60-80% of an administered dose is recovered as ritalinic acid in urine), minor oxidative pathways also exist.[2][7] These include:

-

Aromatic hydroxylation: This leads to the formation of p-hydroxy-methylphenidate. This metabolite has shown some pharmacological activity in animal models, but its significance in humans is not fully established.[2]

-

Oxidation of the piperidine ring: This results in the formation of 6-oxo-methylphenidate.[2]

These minor metabolites can also undergo subsequent hydrolysis by CES1 to their corresponding ritalinic acid derivatives.

The Role of Erythro Isomers

The erythro diastereomers of methylphenidate are associated with a higher incidence of adverse effects and are present in negligible amounts in therapeutic formulations.[9] While synthetic routes for erythro-methylphenidate and its metabolites exist, their formation from the administration of threo-methylphenidate is not a recognized metabolic pathway. Therefore, the focus of metabolic studies remains on the d- and l-threo enantiomers and their corresponding metabolites.

Quantitative Data

The following tables summarize the key quantitative data related to the metabolism of methylphenidate.

Table 1: Enzyme Kinetic Parameters for the Hydrolysis of Methylphenidate Enantiomers by CES1A1

| Enantiomer | Km (mM) | kcat/Km (mM⁻¹min⁻¹) | Reference |

| d-threo-methylphenidate | 40.1 - 47.1 | 1.3 - 2.1 | [3][8] |

| l-threo-methylphenidate | Not specified | 7.7 | [3][8] |

Table 2: Pharmacokinetic Parameters of Methylphenidate and Ritalinic Acid

| Compound | Parameter | Value | Species | Reference |

| d-threo-methylphenidate | Half-life (t½) | ~2-4 hours | Human | [1] |

| l-threo-methylphenidate | Half-life (t½) | Shorter than d-threo | Human | [1] |

| d-threo-Ritalinic Acid | Plasma Concentration | ~25-fold higher than d-threo-MPH | Human | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic pathway of methylphenidate.

In Vitro CES1A1 Enzyme Kinetic Assay

This protocol describes the determination of kinetic parameters for the hydrolysis of methylphenidate enantiomers by recombinant human CES1A1.

Materials:

-

Recombinant human CES1A1 (expressed in Sf9 cells and purified)

-

d-threo-methylphenidate and l-threo-methylphenidate

-

HEPES buffer (20 mM, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, BSA, and recombinant CES1A1 in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding varying concentrations of the methylphenidate enantiomer substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant for the formation of the corresponding ritalinic acid enantiomer using a validated chiral LC-MS/MS method.

-

Calculate the initial reaction velocities and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Human Liver Microsome (HLM) Metabolism Study

This protocol outlines a method to assess the metabolism of methylphenidate in a more complex biological system.

Materials:

-

Pooled human liver microsomes

-

d,l-threo-methylphenidate

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Prepare an incubation mixture containing phosphate buffer, MgCl₂, and human liver microsomes.

-

Add the NADPH regenerating system to the mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding methylphenidate.

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

Immediately terminate the reaction in the aliquots by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the microsomal protein.

-

Analyze the supernatant for the disappearance of methylphenidate enantiomers and the appearance of ritalinic acid enantiomers and other minor metabolites using a validated chiral LC-MS/MS method.

-

Determine the rate of metabolism and the metabolic profile.

Quantification of Methylphenidate and Ritalinic Acid in Plasma by LC-MS/MS

This protocol describes the analytical method for the simultaneous quantification of methylphenidate and ritalinic acid enantiomers in plasma samples.

Materials:

-

Plasma samples

-

Deuterated internal standards for each analyte and enantiomer

-

Protein precipitation reagent (e.g., acetonitrile or zinc sulfate in methanol)

-

Chiral HPLC column (e.g., Chiral-AGP)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add the internal standard solution.

-

Precipitate the plasma proteins by adding 200 µL of the protein precipitation reagent.

-

Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant onto the chiral LC-MS/MS system.

-

Perform chromatographic separation of the enantiomers using an appropriate mobile phase and gradient.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.

-

Construct calibration curves using standards of known concentrations and determine the concentrations of the analytes in the unknown samples.

Visualizations

Metabolic Pathway of threo-Methylphenidate

Caption: Primary and minor metabolic pathways of threo-methylphenidate.

Experimental Workflow for In Vitro CES1A1 Kinetic Assay

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. ClinPGx [clinpgx.org]

- 3. Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of the enantiomers of threo-methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of carboxylesterase 1 in the formation of D-erythro-Ritalinic acid

An In-depth Technical Guide on the Role of Carboxylesterase 1 in the Formation of D-erythro-Ritalinic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Human carboxylesterase 1 (CES1) is the principal enzyme responsible for the metabolic hydrolysis of methylphenidate (MPH), a psychostimulant widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD). This metabolic process converts the active drug into its inactive metabolite, ritalinic acid (RA), and is the primary determinant of MPH's pharmacokinetic profile and clearance. The catalysis is highly stereoselective, with CES1 showing a marked preference for the l-threo-enantiomer of methylphenidate over the pharmacologically active d-threo-enantiomer. Genetic polymorphisms in the CES1 gene can significantly alter enzyme activity, leading to substantial interindividual variability in drug exposure and clinical response. This guide provides a comprehensive overview of the metabolic pathway, enzyme kinetics, impact of genetic factors, and the experimental protocols used to characterize this critical drug metabolism reaction.

The Metabolic Pathway of Methylphenidate

Methylphenidate is predominantly metabolized via de-esterification, a reaction catalyzed almost exclusively by CES1, which is highly expressed in the liver.[1][2] This hydrolysis converts MPH to α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid (RA), which is pharmacologically inactive.[1][3] This pathway accounts for the clearance of 60-80% of an administered MPH dose, which is recovered as RA in urine.[1] While CES1-mediated hydrolysis is the main metabolic route, minor pathways involving microsomal oxidation also exist, producing metabolites like 6-oxo-methylphenidate and p-hydroxy-methylphenidate.[1][4] However, the formation of ritalinic acid is the rate-limiting step in MPH's elimination.

References

- 1. ClinPGx [clinpgx.org]

- 2. The impact of CES1 genotypes on the pharmacokinetics of methylphenidate in healthy Danish subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Metabolism Studies: A Technical Guide to the Role of D-erythro-Ritalinic Acid-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of methylphenidate and the critical role of its deuterated metabolite, D-erythro-Ritalinic acid-d10, in associated analytical methodologies. As direct in vitro metabolism studies on this compound are not common due to its primary use as an analytical standard, this document focuses on the metabolic pathways of the parent drug, methylphenidate, and the application of the deuterated standard in quantifying its primary metabolite.

Introduction: Methylphenidate Metabolism and the Role of Deuterated Standards

Methylphenidate (MPH) is a psychostimulant medication primarily used to treat Attention-Deficit Hyperactivity Disorder (ADHD).[1][2] Understanding its metabolic fate is crucial for drug development, clinical pharmacology, and toxicological assessment. The primary metabolic pathway for methylphenidate is hydrolysis of its methyl ester group to form the pharmacologically inactive metabolite, ritalinic acid (RA).[1][2][3] This reaction is predominantly catalyzed by carboxylesterase 1 (CES1), which is highly expressed in the liver.[2][3]

In vitro metabolism studies are essential for characterizing the enzymes responsible for a drug's clearance and for predicting its in vivo pharmacokinetic profile.[4][5] Accurate quantification of metabolites formed in these studies is paramount. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[6][7][8] These standards are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer.[6] By adding a known amount of the SIL-IS to a sample, it can correct for variations in sample preparation, matrix effects, and instrument response, thereby ensuring highly accurate and precise quantification of the target metabolite.[7][9] this compound, therefore, serves as an essential tool in the study of methylphenidate metabolism, rather than being a substrate for metabolic investigation itself.[10][11][12]

Primary Metabolic Pathway of Methylphenidate

The metabolism of methylphenidate is relatively straightforward, with the vast majority of the drug being converted to ritalinic acid. The enzyme CES1 shows stereoselectivity, preferentially hydrolyzing the l-enantiomer of methylphenidate over the d-enantiomer.[2][3] Minor metabolic pathways, including microsomal oxidation and aromatic hydroxylation, have also been reported, leading to metabolites like 6-oxo-methylphenidate and p-hydroxy-methylphenidate.[2]

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data that could be generated from in vitro metabolism studies of methylphenidate. These tables are for illustrative purposes to demonstrate how quantitative data is typically summarized.

Table 1: Comparative Metabolic Stability of Methylphenidate (1 µM) in Liver Microsomes

| Species | Protein Conc. (mg/mL) | t½ (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) |

| Human | 0.5 | 45.2 | 30.7 |

| Rat | 0.5 | 33.8 | 41.0 |

| Mouse | 0.5 | 21.5 | 64.5 |

| Dog | 0.5 | 58.1 | 23.8 |

| Monkey | 0.5 | 49.7 | 27.9 |

Table 2: Hypothetical Enzyme Kinetic Parameters for d-threo-Methylphenidate Hydrolysis by Recombinant Human CES1

| Parameter | Value | Unit |

| Km | 15.5 | µM |

| Vmax | 250.1 | pmol/min/mg protein |

| Clint (Vmax/Km) | 16.1 | µL/min/mg protein |

Experimental Protocols

Detailed methodologies for common in vitro experiments to characterize the metabolism of a compound like methylphenidate are provided below.

Protocol 1: Metabolic Stability of Methylphenidate in Human Liver Microsomes

This protocol is designed to determine the rate at which methylphenidate is metabolized by liver microsomes, which are rich in Phase I enzymes like cytochrome P450s, though in this case, esterases are the primary focus.[13][14][15]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of methylphenidate in human liver microsomes.

Materials & Reagents:

-

Methylphenidate

-

Pooled human liver microsomes (e.g., 20 mg/mL stock)[13]

-

Potassium phosphate buffer (100 mM, pH 7.4)[15]

-

NADPH regenerating system (optional, for assessing oxidative metabolism)

-

Ice-cold acetonitrile (ACN)

-

LC-MS/MS system

Experimental Workflow:

Procedure:

-

Preparation: Thaw human liver microsomes on ice. Prepare a working solution of methylphenidate in phosphate buffer.

-

Incubation Setup: In a 96-well plate, add phosphate buffer and human liver microsomes (final concentration of 0.5 mg/mL).[13]

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Add methylphenidate to the wells to initiate the reaction (final concentration typically 1 µM). For this hydrolysis-focused assay, an NADPH regenerating system is not essential but can be included to assess parallel oxidative pathways.

-

Time Course Sampling: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard, this compound.[12][15] The T=0 sample is prepared by adding the quenching solution before the substrate.

-

Sample Processing: Seal the plate, vortex, and centrifuge to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Develop an LC-MS/MS method to quantify the parent compound (methylphenidate) and the metabolite (ritalinic acid) relative to their respective internal standards.

Data Analysis:

-

Calculate the percentage of methylphenidate remaining at each time point compared to the T=0 sample.

-

Plot the natural logarithm of the percent remaining versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Kinetic Analysis of Methylphenidate Hydrolysis by Recombinant CES1

This assay characterizes the enzymatic activity of CES1 towards methylphenidate.

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the hydrolysis of methylphenidate by recombinant human CES1.

Materials & Reagents:

-

d-threo-Methylphenidate (various concentrations)

-

Tris-HCl buffer (50 mM, pH 7.5)[18]

-

Ice-cold acetonitrile (ACN)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: Prepare a series of methylphenidate concentrations in Tris-HCl buffer.

-

Enzyme Preparation: Dilute the recombinant CES1 enzyme in the assay buffer to a suitable working concentration.

-

Reaction Initiation: In separate tubes, combine the buffer and varying concentrations of methylphenidate. Pre-warm at 37°C. Initiate the reactions by adding the diluted CES1 enzyme.[18]

-

Incubation: Incubate for a predetermined time (e.g., 10 minutes) within the linear range of product formation.

-

Reaction Termination: Stop the reactions by adding ice-cold acetonitrile containing this compound as the internal standard.

-

Sample Processing and Analysis: Process the samples as described in Protocol 1 (centrifugation, supernatant collection) and analyze by LC-MS/MS to quantify the amount of ritalinic acid formed.

-

Data Analysis:

-

Calculate the initial velocity (rate of product formation) at each substrate concentration (pmol/min/mg protein).

-

Plot the initial velocity versus the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

-

Conclusion

While this compound is not itself the subject of metabolic profiling, it is an indispensable tool for the accurate in vitro study of its parent compound, methylphenidate. The protocols and data structures outlined in this guide provide a framework for researchers to investigate the hydrolytic metabolism of methylphenidate, primarily mediated by CES1. By employing robust experimental designs and leveraging high-quality deuterated internal standards like this compound, scientists can generate reliable data on metabolic stability and enzyme kinetics, which are critical for predicting the pharmacokinetic behavior of pharmaceuticals.

References

- 1. Ritalinic acid - Wikipedia [en.wikipedia.org]

- 2. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. bioivt.com [bioivt.com]

- 6. benchchem.com [benchchem.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. texilajournal.com [texilajournal.com]

- 10. (±)-threo-Ritalinic acid-D10 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 11. (±)-threo-Ritalinic acid-D10 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 12. Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mercell.com [mercell.com]

- 14. enamine.net [enamine.net]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. evotec.com [evotec.com]

- 17. cloud-clone.com [cloud-clone.com]

- 18. Efficient in vitro refolding and functional characterization of recombinant human liver carboxylesterase (CES1) expressed in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D-erythro-Ritalinic Acid-d10 in Advancing Drug Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of D-erythro-Ritalinic acid-d10 as a tool in the comprehensive study of drug metabolism, with a particular focus on the pharmacokinetics of methylphenidate. This deuterated internal standard is instrumental in achieving accurate and robust quantification of methylphenidate and its primary metabolite, ritalinic acid, in various biological matrices.

Introduction

Methylphenidate is a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Understanding its metabolic fate is paramount for optimizing therapeutic regimens and ensuring patient safety. The primary metabolic pathway of methylphenidate involves its hydrolysis to ritalinic acid, a pharmacologically inactive metabolite. The accurate measurement of both the parent drug and its metabolite is crucial for pharmacokinetic and toxicological studies. This compound, a stable isotope-labeled analog of ritalinic acid, serves as an ideal internal standard in bioanalytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use mitigates matrix effects and variations in sample processing, leading to highly reliable and reproducible quantitative data.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an internal standard.

| Property | Value | Reference |

| Chemical Name | (2S)-2-deuterio-2-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid | [1] |

| Molecular Formula | C₁₃H₇D₁₀NO₂ | [2] |

| Molecular Weight | 229.34 g/mol | [2] |

| CAS Number | 1330166-48-7 | [1][2] |

| Appearance | Typically a solid at room temperature | [1] |

| Stereochemistry | D-erythro | [1] |

Synthesis of this compound

The synthesis of deuterated internal standards is a critical step in the development of robust bioanalytical methods. A key method for the synthesis of deuterated ritalinic acid with deuterium incorporated into the piperidine ring has been described for its use as an internal standard in mass fragmentographic assays.[3] This process ensures the stable incorporation of deuterium atoms, providing the necessary mass shift for clear differentiation from the unlabeled analyte in mass spectrometric analysis. While detailed, step-by-step synthesis protocols are often proprietary or found in specialized chemical literature, the fundamental approach involves the use of deuterated precursors in the synthesis of the ritalinic acid molecule.

The Metabolic Pathway of Methylphenidate

Methylphenidate is primarily metabolized in the liver via de-esterification to ritalinic acid. This reaction is catalyzed by the enzyme carboxylesterase 1 (CES1).[4] The resulting ritalinic acid is pharmacologically inactive and is excreted in the urine. Understanding this pathway is fundamental to interpreting pharmacokinetic data.

Experimental Protocols

The use of this compound is central to various analytical methods for the quantification of methylphenidate and ritalinic acid. Below are detailed methodologies for common experimental procedures.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of sensitivity.

1. Dilute-and-Shoot (for Urine)

This method is rapid and straightforward, suitable for high-throughput analysis.

-

Protocol:

-

Centrifuge a 50 µL urine sample.

-

Dilute the supernatant with 450 µL of the LC mobile phase containing the internal standard, this compound (e.g., at a concentration of 0.02 mg/L).[5]

-

Vortex the mixture.

-

Inject the sample directly into the LC-MS/MS system.

-

2. Solid-Phase Extraction (SPE) (for Plasma)

SPE provides a cleaner extract, removing potential interferences and concentrating the analytes.

-

Protocol:

-

Condition a polymeric reversed-phase SPE cartridge.

-

Load the plasma sample, to which this compound has been added as the internal standard.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[6]

-

3. Protein Precipitation (for Blood/Plasma)

This technique is effective for removing proteins that can interfere with the analysis.

-

Protocol:

-

To 100 µL of blood or plasma, add 200 µL of a precipitation solution (e.g., methanol containing zinc sulfate) and the deuterated internal standard.

-

Vortex vigorously to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Inject the supernatant into the LC-MS/MS system.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids.

References

- 1. This compound | Isotope-Labeled Compounds | 1330166-48-7 | Invivochem [invivochem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. NSTL回溯数据服务平台 [archive.nstl.gov.cn]

- 4. Ritalinic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of D-erythro-Ritalinic Acid-d10 in Biological Matrices: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of D-erythro-Ritalinic acid-d10, the deuterated internal standard for ritalinic acid, in various biological matrices. Ritalinic acid is the primary and pharmacologically inactive metabolite of methylphenidate, a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Accurate quantification of ritalinic acid is crucial in pharmacokinetic, clinical, and forensic studies, necessitating a thorough understanding of its stability under different storage and handling conditions. This guide summarizes available quantitative data, details experimental protocols for stability assessment, and visualizes key processes to support robust and reliable bioanalysis.

Quantitative Stability Data

The stability of an analyte in a biological matrix is a critical parameter that can influence the accuracy of quantitative analysis. The following tables summarize the known stability of ritalinic acid in various biological matrices under different storage conditions. It is generally accepted in bioanalysis that the stability of a deuterated internal standard, such as this compound, closely mimics that of the unlabeled analyte. Therefore, the data presented for ritalinic acid is considered representative for its d10-labeled counterpart.

Table 1: Stability of Ritalinic Acid in Human Blood/Plasma

| Storage Temperature | Duration | Analyte Concentration | Stability Assessment | Reference |

| ~25°C (Room Temp.) | 24 hours | 15 ng/mL & 150 ng/mL | Concentration increased by 53% (due to breakdown of methylphenidate) | [1] |

| 4°C (Refrigerated) | 1 week | 15 ng/mL & 150 ng/mL | Stable (within ±17% change) | [1] |

| -20°C (Frozen) | 17 days | 10 ng/g & 100 ng/g | >80% stable (low conc.), >75% stable (high conc.) | |

| -20°C (Frozen) | 5 months | 15 ng/mL & 150 ng/mL | Stable | [1] |

| 35°C (Elevated) | 24 hours | 150 ng/mL | Concentration increased by 244% (due to breakdown of methylphenidate) | [1] |

| Freeze-Thaw (from -20°C) | 3 cycles | 10 ng/g & 100 ng/g | Stable (within 90-110%) |

Table 2: Stability of Ritalinic Acid in Human Urine

| Storage Temperature | Duration | Stability Assessment | Reference |

| Refrigerated | 3 weeks | Stable | [2] |

| Frozen | 3 months | Stable | [2] |

Note: Detailed time-point quantitative stability data for ritalinic acid in urine and tissue homogenates is limited in the current literature. The information provided is based on laboratory test directory guidelines, which indicate acceptable storage conditions without specifying percentage degradation over time.

Experimental Protocols

Accurate assessment of analyte stability requires validated and well-documented experimental protocols. This section outlines the methodologies commonly employed for the extraction and quantification of ritalinic acid in biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE) of Ritalinic Acid from Urine

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices like urine.

Materials:

-

Urine sample

-

Internal standard solution (this compound)

-

Sodium acetate buffer (pH 5.2)

-

SPE cartridges (e.g., C18)

-

Methanol (for conditioning and elution)

-

Ethyl acetate (for elution)

-

Nitrogen evaporator

-

Reconstitution solution (e.g., mobile phase)

Protocol:

-

To 2 mL of urine, add 50 µL of the internal standard solution.

-

Add 1 mL of sodium acetate buffer (pH 5.2).

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Dry the cartridge thoroughly.

-

Elute the analyte and internal standard with an appropriate solvent, such as ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of reconstitution solution for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules like ritalinic acid in biological fluids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reverse-phase column, such as a PFP propyl or C18 column, is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02% ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.8 mL/min.

-

Injection Volume: Typically 5-50 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ritalinic acid: e.g., m/z 220.0 > 83.7

-

This compound (IS): e.g., m/z 230.2 > 93.1

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Visualizations

The following diagrams illustrate key processes related to the analysis and stability of D-erythro-Ritalinic acid.

Caption: Metabolic conversion of methylphenidate to ritalinic acid.

Caption: Experimental workflow for stability assessment.

Conclusion

This technical guide consolidates the current knowledge on the stability of this compound in biological matrices. The available data strongly indicates that ritalinic acid is stable in blood/plasma for extended periods when stored at -20°C. While detailed quantitative data for urine is less comprehensive, established laboratory protocols suggest stability under refrigerated and frozen conditions for practically relevant durations. The provided experimental protocols for sample preparation and LC-MS/MS analysis offer a robust framework for accurate quantification. Researchers and drug development professionals should consider the information presented herein to ensure the integrity of samples and the reliability of analytical data in their studies involving methylphenidate and its primary metabolite. Further research is warranted to establish detailed, time-point-specific stability profiles of ritalinic acid in urine and other biological matrices.

References

Methodological & Application

Application Note: Quantification of D-erythro-Ritalinic Acid in Human Plasma by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of D-erythro-Ritalinic acid in human plasma. Ritalinic acid is the primary metabolite of methylphenidate, a medication widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Enantioselective quantification is crucial as the pharmacological activity of methylphenidate resides primarily in the d-threo-enantiomer.[1] This method utilizes solid-phase extraction (SPE) for sample clean-up and a chiral stationary phase for the separation of ritalinic acid enantiomers. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, with (±)-threo-Ritalinic acid-d10 serving as the internal standard (IS).[2][3] The method is validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Methylphenidate (MPH) is a chiral therapeutic agent with two stereocenters, resulting in four possible stereoisomers. The d-threo-isomer is the pharmacologically active component.[1] MPH is primarily metabolized via de-esterification to ritalinic acid (RA), which is pharmacologically inactive.[4] Monitoring the levels of the d-erythro-ritalinic acid can provide valuable insights into the pharmacokinetics of the parent drug. Due to the complexity of biological matrices and the need for stereoisomeric separation, a highly selective and sensitive analytical method is required.[5] LC-MS/MS offers the necessary specificity and sensitivity for this purpose.[6] This application note presents a validated method for the quantification of d-erythro-ritalinic acid in human plasma, employing its deuterated analog as an internal standard to ensure accuracy.[2][3]

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium Acetate (reagent grade)

-

Trifluoroacetic Acid (reagent grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

-

Sample Preparation: Solid-Phase Extraction (SPE)

-

Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard working solution ((±)-threo-Ritalinic acid-d10, 1 µg/mL). Vortex for 10 seconds.

-

Protein Precipitation: Add 600 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.[1]

-

SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[8]

Liquid Chromatography

-

System: UFLC system

-

Column: Astec Chirobiotic V2, 5 µm, 250 x 2.1 mm[9]

-

Mobile Phase: Isocratic elution with methanol containing 0.003% ammonium acetate and 0.003% trifluoroacetic acid.[9]

-

Flow Rate: 0.3 mL/min[9]

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

Mass Spectrometry

-

System: Triple Quadrupole Mass Spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive mode[10]

-

MRM Transitions:

-

D-erythro-Ritalinic acid: Precursor ion (Q1) m/z 220.1 → Product ion (Q3) m/z 84.1

-

(±)-threo-Ritalinic acid-d10 (IS): Precursor ion (Q1) m/z 230.2 → Product ion (Q3) m/z 94.1

-

-

Key MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Collision Gas: Argon

-

Data Presentation

Table 1: MRM Transitions and MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| D-erythro-Ritalinic acid | 220.1 | 84.1 | 150 | 15 |

| (±)-threo-Ritalinic acid-d10 | 230.2 | 94.1 | 150 | 18 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL[1][6] |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[2] |

| Intra-day Precision (%CV) | |

| LLOQ (0.5 ng/mL) | ≤ 15% |

| Low QC (1.5 ng/mL) | ≤ 10% |

| Mid QC (150 ng/mL) | ≤ 8% |

| High QC (400 ng/mL) | ≤ 7% |

| Inter-day Precision (%CV) | |

| LLOQ (0.5 ng/mL) | ≤ 18% |

| Low QC (1.5 ng/mL) | ≤ 12% |

| Mid QC (150 ng/mL) | ≤ 9% |

| High QC (400 ng/mL) | ≤ 8% |

| Accuracy (% Bias) | 89% to 94%[6][8] |

| Recovery | > 80% |

Visualizations

Caption: Experimental workflow for LC-MS/MS quantification.

Caption: Metabolism of Methylphenidate to Ritalinic Acid.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of D-erythro-Ritalinic acid in human plasma. The use of a deuterated internal standard and a chiral stationary phase ensures high accuracy and specificity. This method meets the typical requirements for bioanalytical method validation and is suitable for use in clinical and research settings for pharmacokinetic assessment and therapeutic drug monitoring of methylphenidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. mdpi.com [mdpi.com]

- 6. Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (±)-threo-Ritalinic acid-D10 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Ritalinic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC/MS) with D-erythro-Ritalinic acid-d10 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of ritalinic acid, the primary metabolite of methylphenidate, in biological samples such as plasma or urine. Due to the polar nature and low volatility of ritalinic acid, a derivatization step is essential for successful analysis by Gas Chromatography-Mass Spectrometry (GC/MS). This protocol employs a two-step derivatization process of methoximation followed by silylation. The use of a stable isotope-labeled internal standard, D-erythro-Ritalinic acid-d10, ensures high accuracy and precision. This method is suitable for pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research.

Introduction

Methylphenidate is a widely prescribed psychostimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its major but inactive metabolite, ritalinic acid, is excreted in urine and can be found in blood, serving as a key biomarker for methylphenidate intake. Accurate quantification of ritalinic acid is crucial for monitoring patient compliance, pharmacokinetic profiling, and in forensic investigations. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is commonly used, GC/MS offers a high-resolution alternative, particularly with appropriate sample preparation. This protocol overcomes the challenges of analyzing the polar, amphoteric ritalinic acid by converting it into a volatile derivative suitable for GC/MS analysis.

Metabolic Pathway of Methylphenidate

Caption: Metabolic pathway of methylphenidate to ritalinic acid.

Experimental Workflow

Caption: Experimental workflow for ritalinic acid analysis.

Experimental Protocols

Materials and Reagents

-

Ritalinic Acid analytical standard

-

This compound (internal standard)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Pyridine, anhydrous

-

Methoxyamine hydrochloride

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Deionized water

-

Ammonium hydroxide

-

Hexane

-

Ethyl acetate

Sample Preparation (Solid-Phase Extraction)

-

To 1 mL of biological sample (e.g., plasma or urine), add the internal standard, this compound, to a final concentration of 100 ng/mL.

-

Vortex the sample for 30 seconds.

-

Condition an SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of acetonitrile.

-

Dry the cartridge under vacuum or nitrogen for 5 minutes.

-

Elute the analytes with 2 mL of a freshly prepared solution of ethyl acetate/methanol/ammonium hydroxide (80:15:5, v/v/v).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol

-

To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

-

Vortex and incubate at 60°C for 60 minutes.

-

Cool the sample to room temperature.

-

Add 50 µL of MSTFA with 1% TMCS.

-

Vortex and incubate at 60°C for 30 minutes.

-

Cool the sample to room temperature.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of hexane or ethyl acetate for GC/MS analysis.

GC/MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Injector | Splitless mode, 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Oven Program | Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

Selected Ion Monitoring (SIM) Parameters

| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Ritalinic Acid | Methoxyamine-TMS Derivative | To be determined | To be determined |

| This compound | Methoxyamine-TMS Derivative | To be determined | To be determined |

Note: The specific ions for the derivatized ritalinic acid and its internal standard should be determined by injecting a derivatized standard and examining the resulting mass spectrum. The base peak is typically chosen as the quantifier ion.

Quantitative Data Summary

The following table presents typical performance characteristics for a validated GC/MS method for the analysis of small molecules after derivatization. This data is illustrative and should be confirmed during in-house method validation.

| Parameter | Expected Performance |

| Linearity Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 2 - 5 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Recovery | > 85% |

Discussion

The successful GC/MS analysis of ritalinic acid is highly dependent on the derivatization step. The two-step methoximation and silylation protocol is effective for blocking the polar functional groups (carboxylic acid and secondary amine), thereby increasing the volatility and thermal stability of the analyte. This leads to improved chromatographic peak shape and sensitivity.

The use of this compound as an internal standard is critical for accurate quantification. It co-elutes with the analyte and experiences similar extraction efficiency and derivatization yield, effectively compensating for variations in sample preparation and instrument response.

Method validation should be performed according to established guidelines, assessing selectivity, linearity, limits of detection and quantification, precision, accuracy, and stability.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of ritalinic acid in biological matrices using GC/MS. The method involves solid-phase extraction, a robust two-step derivatization, and sensitive detection using SIM mode. The incorporation of a deuterated internal standard ensures the reliability of the results. This method is a valuable tool for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Application Note: Chiral Separation of Ritalinic Acid Enantiomers using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritalinic acid is the primary and pharmacologically inactive metabolite of methylphenidate (Ritalin), a widely prescribed medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Methylphenidate possesses two chiral centers, resulting in four possible stereoisomers. The therapeutic effects are primarily attributed to the d-threo-enantiomer. Consequently, the stereoselective metabolism of methylphenidate to its ritalinic acid enantiomers is of significant interest in pharmacokinetic and forensic studies.

This application note provides a detailed protocol for the chiral separation and quantification of d-threo- and l-threo-ritalinic acid in biological matrices, such as blood and plasma. The method employs a deuterated internal standard, (±)-threo-ritalinic acid-d10, to ensure accuracy and precision. The protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity for this application. While the prompt mentions D-erythro-Ritalinic acid-d10, the pharmacologically relevant and commonly analyzed isomers are the threo forms, for which deuterated standards are commercially available and extensively documented in the literature.

Experimental Protocols

Materials and Reagents

-

Analytes: d-threo-Ritalinic acid, l-threo-Ritalinic acid

-

Internal Standard: (±)-threo-Ritalinic acid-d10

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (Mixed-mode cation exchange)

-

Biological Matrix: Human plasma/blood

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is crucial for removing interferences from biological matrices.

-

Pre-treatment: To 250 µL of plasma/blood sample, add 25 µL of the internal standard solution ((±)-threo-Ritalinic acid-d10).

-

Protein Precipitation: Add 1 mL of 100 mM phosphate buffer and vortex.

-

SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge with methanol followed by 0.1 M acetic acid.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 0.1 M acetic acid and then with methanol to remove interfering substances.

-

Elution: Elute the ritalinic acid enantiomers and the internal standard with a solution of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The chiral separation is achieved using a chiral stationary phase, and the quantification is performed using a tandem mass spectrometer.

-

Liquid Chromatography:

-

Column: Chiral stationary phase column (e.g., vancomycin-based)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), positive mode

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

d/l-threo-Ritalinic acid: Precursor ion -> Product ion (specific m/z to be optimized)

-

threo-Ritalinic acid-d10: Precursor ion -> Product ion (specific m/z to be optimized)

-

-

Data Presentation

The following tables summarize the quantitative data from a representative validation of a chiral separation method for ritalinic acid enantiomers.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | R² |

| d-threo-Ritalinic Acid | 0.5 - 500 | >0.99 |

| l-threo-Ritalinic Acid | 0.5 - 500 | >0.99 |

Table 2: Accuracy and Precision

| Analyte | Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| d-threo-Ritalinic Acid | 1.5 | 92.3 | 5.8 | 7.2 |

| 75 | 95.1 | 4.1 | 5.5 | |

| 400 | 97.8 | 3.5 | 4.8 | |

| l-threo-Ritalinic Acid | 1.5 | 91.7 | 6.1 | 7.5 |

| 75 | 94.5 | 4.5 | 5.9 | |

| 400 | 98.2 | 3.8 | 5.1 |

Table 3: Recovery and Matrix Effects

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| d-threo-Ritalinic Acid | 85.2 | 93.4 |

| l-threo-Ritalinic Acid | 84.7 | 92.8 |

| threo-Ritalinic acid-d10 | 86.1 | 94.1 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the chiral separation of ritalinic acid.